molecular formula C7H18ClN3O2S B2996809 N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride CAS No. 1581182-07-1

N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride

Cat. No.: B2996809
CAS No.: 1581182-07-1
M. Wt: 243.75
InChI Key: VLYFRAWDHPCIGB-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride is a chemical compound with the molecular formula C7H17N3O2S·HCl It is a derivative of piperazine, a heterocyclic organic compound commonly used in pharmaceuticals and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride typically involves the reaction of N-ethyl-N-methylpiperazine with sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride is unique due to its specific sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. This uniqueness makes it valuable in specialized applications in chemistry, biology, and medicine .

Properties

IUPAC Name

N-ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c1-3-9(2)13(11,12)10-6-4-8-5-7-10;/h8H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYFRAWDHPCIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)N1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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